(4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
Description
This chiral bis(oxazoline) ligand features a central oxybis(2,1-phenylene) linker connecting two 4-phenyl-4,5-dihydrooxazole moieties. Its stereospecific (4S,4'S) configuration enables enantioselective catalysis, particularly in transition-metal-mediated reactions. The phenyl substituents at the 4-position of the oxazoline rings enhance steric bulk and electronic tuning, making it effective in asymmetric transformations such as hydrosilylation and fluorination .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKXXKVLURHRH-CLJLJLNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling Reactions: The oxazole rings are then coupled to the biphenyl structure via an oxygen bridge. This can be achieved through nucleophilic substitution reactions where the oxygen acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Cyclization: Using automated reactors to perform the cyclization reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole rings to dihydrooxazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure can be modified to develop potential pharmaceuticals with various biological activities.
Biological Probes: It can be used as a probe to study biological processes involving oxazole derivatives.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Linker Variations
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) (L1c)
- Structure : Replaces the aromatic oxybis(phenylene) linker with a flexible heptane chain.
- Properties :
- Synthesis : 62% yield via palladium-catalyzed coupling .
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Structure : Cyclohexane linker introduces conformational constraints.
- Applications : Used in Cu-catalyzed asymmetric fluorination (83% yield) .
- Performance : Enhanced steric shielding improves selectivity in fluorination vs. hydrosilylation .
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
Table 1: Linker Impact on Catalytic Performance
Substituent Effects
4-Phenyl vs. 4-Isopropyl Substituents
- 4-Phenyl Groups :
- 4-Isopropyl Groups: Reduce steric hindrance, favoring faster reaction kinetics. Example: (4S,4'S)-2,2'-(1-Methylethylidene)bis(4-isopropyl-4,5-dihydrooxazole) shows higher turnover in Friedel-Crafts alkylation .
Table 2: Substituent-Driven Properties
| Substituent | Electronic Effect | Steric Effect | Example Application |
|---|---|---|---|
| Phenyl | Electron-withdrawing | High bulk | Asymmetric hydrosilylation |
| Isopropyl | Electron-donating | Moderate bulk | Friedel-Crafts alkylation |
| Benzyl | Neutral | High bulk | Chiral Brønsted acid catalysis |
Stereochemical Considerations
- (4R,4'R) vs. (4S,4'S) Configurations :
- Achiral Variants: Achiral bis(oxazolines) (e.g., 2,2'-(oxybis(4,1-phenylene))bis(4,4-dimethyl-4,5-dihydrooxazole)) lack enantioselectivity but are cost-effective for non-stereoselective reactions .
Biological Activity
(4S,4'S)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 460.52 g/mol. This compound has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazoles exhibit antimicrobial properties. The specific activity of (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) against different bacterial strains remains to be fully characterized.
- Antioxidant Properties : Compounds containing oxazole rings are known for their antioxidant capabilities. This property may contribute to the compound's potential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some oxazole derivatives have shown promise in reducing inflammation in various models. The specific anti-inflammatory mechanisms of this compound require further investigation.
1. Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is limited, it is hypothesized that it may exhibit similar properties due to its structural analogies.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) | TBD | TBD |
2. Antioxidant Activity
Research has indicated that oxazole derivatives can scavenge free radicals effectively. A comparative analysis showed that certain oxazole compounds exhibited IC50 values indicating their potency as antioxidants.
| Compound | IC50 Value (µM) |
|---|---|
| Compound C | 30 |
| Compound D | 45 |
| (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) | TBD |
3. Anti-inflammatory Studies
In vitro studies on related compounds have shown the ability to inhibit pro-inflammatory cytokines. Further studies are needed to establish the specific anti-inflammatory pathways influenced by (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
